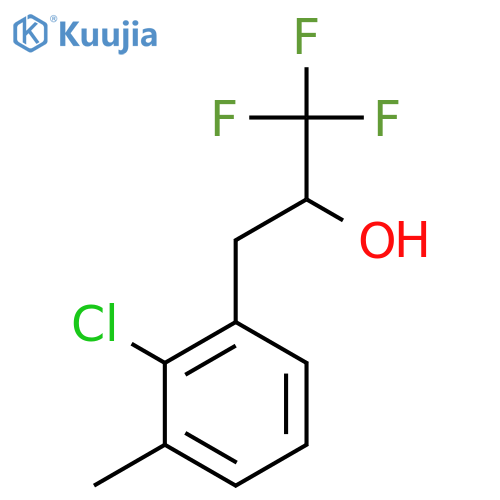Cas no 2228685-94-5 (3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol)

2228685-94-5 structure
商品名:3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol
- 2228685-94-5
- EN300-1952336
-
- インチ: 1S/C10H10ClF3O/c1-6-3-2-4-7(9(6)11)5-8(15)10(12,13)14/h2-4,8,15H,5H2,1H3
- InChIKey: NMWBMBYSFXGBAM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=CC=CC=1CC(C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 238.0372271g/mol
- どういたいしつりょう: 238.0372271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952336-0.5g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1952336-5g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1952336-1.0g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1952336-1g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1952336-10g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1952336-5.0g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1952336-10.0g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1952336-2.5g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1952336-0.1g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1952336-0.05g |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol |
2228685-94-5 | 0.05g |
$707.0 | 2023-09-17 |
3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2228685-94-5 (3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量